2-Aminoterephthalic acid
Overview
Description
2-Aminoterephthalic acid is a derivative of terephthalic acid and is often used in polymer chemistry and materials science. Its unique chemical structure allows it to participate in various chemical reactions and form complex molecular structures.
Synthesis Analysis
- A study by Arias-Pardilla et al. (2006) discusses the copolymerization of 2-aminoterephthalic acid with aniline, highlighting the versatility of this compound in forming new materials with specific properties (Arias-Pardilla et al., 2006).
Molecular Structure Analysis
- Research by Karabacak et al. (2010) provides an in-depth analysis of the molecular structure of 2-aminoterephthalic acid using FT-IR and UV spectroscopy, as well as density functional theory (DFT) (Karabacak et al., 2010).
Chemical Reactions and Properties
- A study by Xiao et al. (2011) examines the crystal structure of a 2-aminoterephthalic acid co-crystal, demonstrating the compound's ability to form stable molecular structures through hydrogen bonding and π–π interactions (Xiao et al., 2011).
Physical Properties Analysis
- The research by Loos et al. (2012) on a 2-aminoterephthalic acid structure highlights the importance of hydrogen bonding in determining the physical properties of this compound (Loos et al., 2012).
Chemical Properties Analysis
- Bauer et al. (2008) conducted a study on the formation of metal-organic frameworks using 2-aminoterephthalic acid, providing insights into the chemical behavior of this compound in different reaction environments (Bauer et al., 2008).
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis : 2-Aminoterephthalic acid's molecular conformation, vibrational, and electronic transitions have been studied using FT-IR and UV spectroscopy, along with density functional theory (DFT). These studies contribute to understanding its molecular structure and properties (Karabacak et al., 2010).
Luminescence and Fluorescence Sensing : It has been used in solvothermal reactions to create lanthanide(III)–organic frameworks, exhibiting broad band excitation and potential in luminescence materials systems. This is significant for the development of multi-color luminescence and fluorescence sensing applications (Hao & Yan, 2014).
Copolymerization Studies : The chemical copolymerization of 2-Aminoterephthalic acid with aniline has been explored, revealing various properties such as solubility, conductivity, and fluorescence. This indicates its usefulness in creating novel materials with specific electronic and optical characteristics (Arias-Pardilla et al., 2006).
Metal Organic Frameworks (MOFs) Synthesis : It has played a crucial role in the formation of MOFs, particularly in Iron(III) aminoterephthalate systems. This research contributes to the understanding of the synthesis of inorganic-organic hybrid materials (Bauer et al., 2008).
Sensory Applications in MOFs : 2-Aminoterephthalic acid-based MOFs have been activated using carbon quantum dots for selective detection of metal ions like Fe3+ and Cu2+. This shows its potential in developing sensitive and selective fluorescence-based sensors (Fan et al., 2020).
Photostability in Blue-Emitting Derivatives : Its derivatives have been studied for their photostability, particularly in applications involving blue-emitting materials and copolymers. This is significant for developing materials with stable fluorescence properties (Miladinova, 2013).
Coordination Polymers and Crystal Structures : The formation of sodium coordination polymers based on 2-Aminoterephthalic acid has been investigated, providing insights into its potential for creating complex crystal structures and materials (Sienkiewicz-Gromiuk et al., 2012).
Dye Removal Applications : Modified activated carbon with 2-Aminoterephthalic acid has been used for dye removal from aqueous solutions, demonstrating its potential in environmental cleanup and wastewater treatment (Aldawsari et al., 2020).
Solar Cell Applications : It has been used for defect passivation in perovskite solar cells, improving their efficiency and stability. This highlights its role in enhancing the performance of solar energy devices (Liu et al., 2019).
High-Pressure Studies : Its behavior under high-pressure conditions has been studied in layered double hydroxide systems. This research is important for understanding how 2-Aminoterephthalic acid behaves in different environmental conditions (de Matos et al., 2019).
Safety And Hazards
Future Directions
2-Aminoterephthalic acid has been used to synthesize lanthanide coordination polymers with 1,10-phenanthroline by a hydrothermal method . It has also been used to synthesize blue-emitting derivatives . Furthermore, it has been used to synthesize amino-functionalized Zr-terephthalate (UiO-66), an excellent catalyst for the selective synthesis of jasminaldehyde .
properties
IUPAC Name |
2-aminoterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNNOCMCNFXRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369241 | |
Record name | 2-Aminoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoterephthalic acid | |
CAS RN |
10312-55-7 | |
Record name | 2-Aminoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.